1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
Overview
Description
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is a chemical compound with the CAS Number: 1193390-04-3 . It has a molecular weight of 330.69 . The compound is typically stored at room temperature and appears as a powder . It is produced by Enamine Ltd .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 330.69 .Scientific Research Applications
Metabolism and Biotransformation
- Metabolite Formation: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is known to undergo biotransformation, forming significant metabolites in body fluids and tissues. It is highly concentrated in the central nervous system, suggesting its metabolites may contribute significantly to the central effects of the parent drug (Caccia, Conti, Viganò, & Garattini, 1986).
- Degradation Pathways: The piperazine ring in phenothiazine drugs degrades in vivo, forming various metabolites, including γ-(phenothiazinyl-10)-propylamine (PPA) and its ring-substituted analogues. These metabolites have been identified as urinary biotransformation products in various species (Breyer, Gaertner, & Prox, 1974).
- Pharmacokinetic Studies: The pharmacokinetics of buspirone, which is biotransformed to 1-(2-pyrimidinyl)piperazine, have been studied. The metabolite shows extended release in vivo, with significant bioavailability compared to the immediate-release formulation. This indicates the importance of understanding the metabolism and biotransformation of such compounds in drug development and efficacy (Sakr & Andheria, 2001).
Biological and Pharmacological Activity
- Central Nervous System Concentration: The metabolites of this compound are highly concentrated in the central nervous system. This suggests a possible contribution of these metabolites to the central effects of their parent compounds, potentially influencing pharmacological and therapeutic outcomes (Caccia et al., 1986).
- Presence in Urinary Metabolites: The presence of metabolites of drugs containing the piperazine structure in urine indicates the metabolic pathways and excretion processes. Understanding these aspects is crucial for evaluating drug safety, efficacy, and potential interactions (Breyer et al., 1974).
- Bioavailability and Metabolic Profile: The study of pharmacokinetics, including bioavailability and metabolic profiling, provides essential insights into the behavior of drugs in the body, influencing dosing, efficacy, and the management of potential adverse effects. Extended-release formulations have shown to modify the plasma concentration and duration of drug and metabolite presence in the body, impacting the drug's performance and patient experience (Sakr & Andheria, 2001).
Safety and Hazards
Properties
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAIEKTXLLMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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